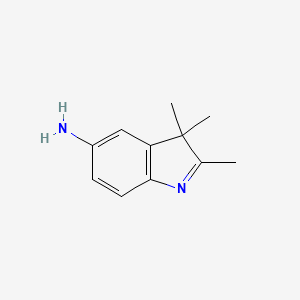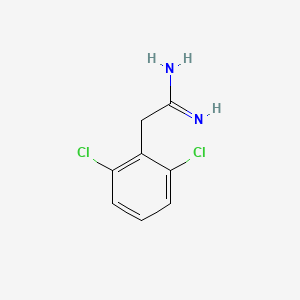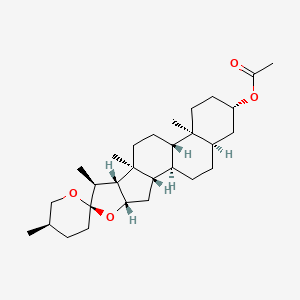
Smilagenin acetate
Overview
Description
Smilagenin acetate is a sapogenin derivative, a type of steroidal compound found in various plant species. It is known for its potential neuroprotective properties and has been investigated for its use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mechanism of Action
Target of Action
Smilagenin acetate primarily targets neuronal growth factors and dopamine receptors in the brain . It is a neurotrophic factor inducer, meaning it stimulates the production of proteins that support the growth, survival, and differentiation of neurons .
Mode of Action
This compound interacts with its targets by reversing the decrease of neuronal growth factors and dopamine receptors in the brain . It readily reverses free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons . This compound also upregulates the expression of the acetylcholine M2 receptor in cell assays .
Biochemical Pathways
It is known to involve the upregulation of neurotrophic factors, including glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor . These factors play crucial roles in the survival and growth of neurons.
Pharmacokinetics
It is known to be orally bioavailable , suggesting it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
This compound has been shown to have neuroprotective effects. It can reverse the neurotoxicity produced by free radicals and the decrease of neuronal growth factors and dopamine receptors in the brain . Pre-clinical work with smilagenin showed it to be neuroprotective against beta-amyloid and glutamate damage, which contribute to Alzheimer’s disease . It also reverses changes in the area of the brain involved in Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Smilagenin acetate plays a significant role in biochemical reactions. It interacts with acetylcholine m2 receptors . The nature of these interactions involves the upregulation of the expression of these receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reversing free radical neurotoxicity produced by 1-ethyl-4-phenylpyridium (MPP+) in dopaminergic neurons . It also reverses the decrease of neuronal growth factors and dopamine receptors in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically acetylcholine m2 receptors . It increases the expression of these receptors, thereby influencing enzyme activation and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways, particularly those involving acetylcholine m2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Smilagenin acetate can be synthesized through the acetolysis of smilagenin using boron trifluoride diethyl etherate in acetic anhydride. This process yields 20-α-methyl epoxycholestene as the major product, along with other derivatives . Higher regioselectivity can be achieved using zinc chloride in acetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of sapogenins derived from plants, followed by chemical modifications to obtain the desired acetate derivative .
Chemical Reactions Analysis
Types of Reactions: Smilagenin acetate undergoes various chemical reactions, including acetolysis, hydrolysis, and epoxidation .
Common Reagents and Conditions:
Acetolysis: Boron trifluoride diethyl etherate in acetic anhydride.
Hydrolysis: Basic hydrolysis using potassium hydroxide in ethanol.
Epoxidation: Formation of epoxycholestene derivatives.
Major Products: The major products formed from these reactions include 20-α-methyl epoxycholestene, furostene derivatives, and diastereomeric 23-acetyl-spirostanols .
Scientific Research Applications
Smilagenin acetate has been studied for its potential neuroprotective effects. It has shown promise in reversing free radical neurotoxicity and restoring levels of neuronal growth factors and dopamine receptors in the brain . This makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, this compound has been investigated for its ability to upregulate the expression of the acetylcholine M2 receptor, which is relevant for dementia research .
Comparison with Similar Compounds
- Sarsasapogenin acetate
- 3-Epismilagenin acetate
- 23-Oxo-3-epithis compound
Uniqueness: this compound is unique due to its specific neuroprotective properties and its ability to upregulate acetylcholine M2 receptors . This sets it apart from other similar compounds, which may not exhibit the same level of neuroprotective effects or receptor modulation.
Properties
IUPAC Name |
[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20-,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRAKYNQYKVPIK-BSPYNPCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4947-75-5, 35319-91-6 | |
| Record name | Isosarsasapogenin, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC40898 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN, ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SMILAGENIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6J7LT9WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


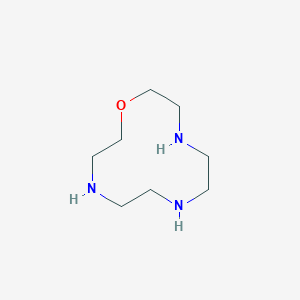
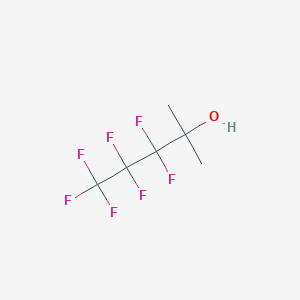
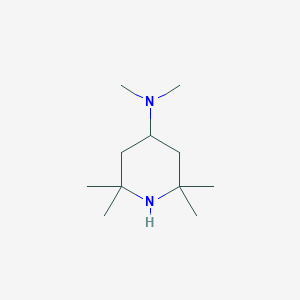
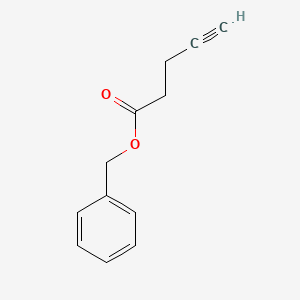
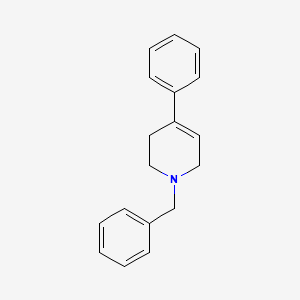
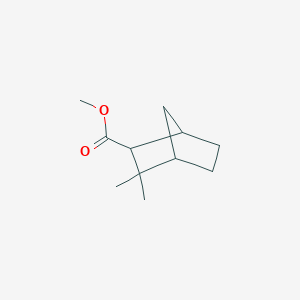
![1-[(4-Nitrophenyl)azo]naphthalen-2-amine](/img/structure/B1594371.png)
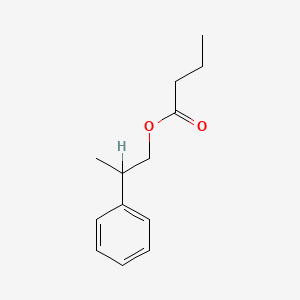

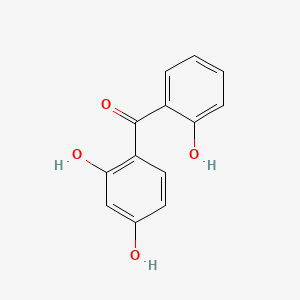
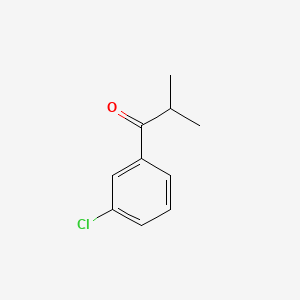
![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)
